molecular formula C5HBr3OS B1313906 2,4,5-tribromothiophene-3-carbaldehyde CAS No. 61200-58-6

2,4,5-tribromothiophene-3-carbaldehyde

Cat. No.: B1313906
CAS No.: 61200-58-6
M. Wt: 348.84 g/mol
InChI Key: SISJOJVNWWFESV-UHFFFAOYSA-N
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Description

2,4,5-tribromothiophene-3-carbaldehyde is a chemical compound with the molecular formula C5HBr3OS and a molecular weight of 348.84 g/mol. This compound is characterized by the presence of a thiophene ring substituted with a formyl group at the 3-position and bromine atoms at the 2, 4, and 5 positions. It is used in various scientific experiments and has applications in different fields of research.

Preparation Methods

The synthesis of 2,4,5-tribromothiophene-3-carbaldehyde typically involves the bromination of 3-Thiophenecarboxaldehyde. The reaction conditions for this process include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2,4,5-tribromothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,5-tribromothiophene-3-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving the interaction of organoselenium and sulfur compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-tribromothiophene-3-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The formyl group and bromine atoms play a crucial role in its reactivity and interaction with other molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

2,4,5-tribromothiophene-3-carbaldehyde can be compared with other similar compounds, such as:

    3-Thiophenecarboxaldehyde: Lacks the bromine substitutions, making it less reactive in certain chemical reactions.

    2-Thiophenecarboxaldehyde: Has the formyl group at the 2-position instead of the 3-position, leading to different reactivity and applications.

    3-Furancarboxaldehyde: Contains a furan ring instead of a thiophene ring, resulting in different chemical properties and uses.

Properties

IUPAC Name

2,4,5-tribromothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr3OS/c6-3-2(1-9)4(7)10-5(3)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISJOJVNWWFESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(SC(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484385
Record name 3-Thiophenecarboxaldehyde, 2,4,5-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61200-58-6
Record name 3-Thiophenecarboxaldehyde, 2,4,5-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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